molecular formula C9H13N3O3 B8507250 (2-Methoxyethyl)-methyl-(6-nitropyridin-3-yl)-amine

(2-Methoxyethyl)-methyl-(6-nitropyridin-3-yl)-amine

Cat. No.: B8507250
M. Wt: 211.22 g/mol
InChI Key: RWIHNWPPKKPBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxyethyl)-methyl-(6-nitropyridin-3-yl)-amine is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methyl-6-nitropyridin-3-amine

InChI

InChI=1S/C9H13N3O3/c1-11(5-6-15-2)8-3-4-9(10-7-8)12(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

RWIHNWPPKKPBJW-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-nitro-5-bromopyridine (500 mg, 3.15 mmol) in EtOH (15 mL) was treated with methoxyethyl-N-methylamine (1.12 g, 12.6 mmol) and diisopropylethylamine (2.2 mL, 12.6 mmol). The resulting mixture was then heated in a sealed tube at 90° C. for 4 days then cooled and partitioned between EtOAc and water. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was chromatographed on a silica gel column with a 40-100% EtOAc in hexanes gradient to afford the product as a thick yellow oil that crystallized slowly upon standing (270 mg, 41% yield). HRMS m/z calcd for C9H13N3O3 [M+Na]+: 234.0849; Found: 234.0850.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
41%

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